(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid
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Overview
Description
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid is a compound that features a trifluoromethyl group attached to an oxolane ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as CF3SO2Na under metal-free conditions, which selectively introduces the trifluoromethyl group to the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with unique properties.
Biology: It can be employed in the study of enzyme mechanisms and metabolic pathways due to its structural features.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic research.
Industry: It is utilized in the production of agrochemicals and materials with enhanced stability and performance .
Mechanism of Action
The mechanism of action of (2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, stability, and bioavailability, making it more effective in binding to target proteins or enzymes. This interaction can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[5-(Difluoromethyl)oxolan-2-yl]propanoic acid: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
(2S)-2-[5-(Methyl)oxolan-2-yl]propanoic acid: Contains a methyl group instead of a trifluoromethyl group.
(2S)-2-[5-(Chloromethyl)oxolan-2-yl]propanoic acid: Features a chloromethyl group in place of the trifluoromethyl group
Uniqueness
The presence of the trifluoromethyl group in (2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced pharmacokinetic profiles. These characteristics make it distinct from other similar compounds and valuable in various applications.
Properties
IUPAC Name |
(2S)-2-[5-(trifluoromethyl)oxolan-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-4(7(12)13)5-2-3-6(14-5)8(9,10)11/h4-6H,2-3H2,1H3,(H,12,13)/t4-,5?,6?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFCIJCKEYIGQW-KXGSVCODSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(O1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(O1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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